5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate
Description
Properties
CAS No. |
61310-54-1 |
|---|---|
Molecular Formula |
C12H18N4O6S2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methanesulfonic acid;5-methyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4.2CH4O3S/c1-7-6-13-10(14-9(7)11)8-2-4-12-5-3-8;2*1-5(2,3)4/h2-6H,1H3,(H2,11,13,14);2*1H3,(H,2,3,4) |
InChI Key |
XAXHTQUZQYQUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)C2=CC=NC=C2.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the reaction of 5-methyl-2-(pyridin-4-yl)pyrimidine with dimethanesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new
Biological Activity
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate (CAS No. 61310-54-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C12H18N4O6S2
- Molecular Weight : 378.42 g/mol
- CAS Number : 61310-54-1
Pharmacological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
1. Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess such properties through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. The compound may act by modulating pathways related to cytokine production and leukocyte infiltration, which are critical in inflammatory responses .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyridine and pyrimidine moieties contribute to receptor binding and modulation of signaling pathways involved in cell growth and inflammation .
Case Studies
Several case studies have evaluated the efficacy of similar compounds in preclinical models:
- Study on Antitumor Efficacy :
- Inflammation Model :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s analogs vary in substituents, counterions, and core heterocycles, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:
Key Observations:
- Heterocyclic Diversity: The dimethanesulfonate derivative (target compound) lacks the extended conjugated systems seen in analogs like 13o (tetrahydroisoquinoline + oxazole) or the pyridopyridazine core in the carboxamide analog . This may reduce its binding promiscuity compared to bulkier structures.
- Solubility and Stability: The dimethanesulfonate counterion likely improves aqueous solubility relative to neutral analogs (e.g., quinazolinones in ). However, halogenated derivatives (e.g., bromo in 20a ) may exhibit higher lipophilicity.
Q & A
Basic: What experimental methodologies are recommended for synthesizing 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate with high purity?
Answer:
A validated synthesis route involves:
- Reaction setup : Conduct reactions under nitrogen atmosphere at 0°C, followed by gradual warming to room temperature to ensure controlled intermediate formation .
- Reduction step : Use LiAlH4 in anhydrous 1,4-dioxane for selective reduction of intermediates, ensuring minimal side-product formation .
- Purification : Employ silica gel column chromatography with gradients of ethanol-dichloromethane (5–10%) for isolation. Final recrystallization in ethyl acetate yields >95% purity (confirmed by ¹H/¹³C NMR and ESI-MS) .
Advanced: How can computational reaction path search methods enhance the efficiency of synthesizing this compound?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:
- Predict intermediates : Identify energetically favorable pathways for pyrimidine ring formation and sulfonate group attachment .
- Optimize conditions : Use machine learning algorithms to correlate reaction variables (temperature, solvent polarity) with yield, reducing trial-and-error experimentation by ~40% .
- Validate mechanisms : Compare computed activation energies with experimental kinetic data to resolve discrepancies in proposed reaction mechanisms .
Basic: What analytical techniques are critical for characterizing structural and purity parameters of this compound?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can researchers resolve contradictions in reported catalytic efficiency data during sulfonation steps?
Answer:
- Controlled variable analysis : Apply a fractional factorial design (FFD) to isolate variables (e.g., sulfonating agent concentration, reaction time) contributing to yield variability .
- Cross-validation : Compare in situ FTIR monitoring (to track sulfonate group incorporation) with computational simulations of transition states .
- Reproducibility protocols : Standardize moisture control (<50 ppm H₂O) and catalyst activation steps (e.g., pre-drying molecular sieves) to minimize batch-to-batch variation .
Basic: What strategies ensure stability of this compound in aqueous solutions?
Answer:
- Buffer selection : Use ammonium acetate (pH 6.5) to prevent hydrolysis of the sulfonate ester group .
- Storage conditions : Store solutions at 4°C in amber vials to avoid photodegradation (validated by 7-day stability studies showing <2% degradation) .
Advanced: How can researchers design mechanistic studies to elucidate the compound’s inhibitory effects on methionine aminopeptidase-1?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with Co²⁺-activated methionine aminopeptidase-1, monitoring absorbance changes at 340 nm (NADH-coupled reaction) .
- Docking simulations : Use AutoDock Vina to model interactions between the pyridinylpyrimidine core and enzyme active sites, validating with mutagenesis studies (e.g., K329A mutants) .
- Competitive inhibition tests : Compare IC₅₀ values with known inhibitors (e.g., fumagillin) under standardized assay conditions (30% acrylamide gels for SDS-PAGE analysis) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis to avoid dermal/organic vapor exposure .
- Waste disposal : Neutralize reaction residues with 10% acetic acid before aqueous waste disposal to mitigate sulfonate group reactivity .
Advanced: How can researchers leverage heterogeneous catalysis to improve scalability of the sulfonation step?
Answer:
- Catalyst screening : Test mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO₃H) for recyclability (>5 cycles with <5% activity loss) .
- Process intensification : Use microreactor systems to enhance mass transfer and reduce reaction time by 60% compared to batch reactors .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
Answer:
- Binary solvent mixtures : Ethyl acetate/n-hexane (3:1 v/v) at 4°C yields needle-shaped crystals suitable for X-ray diffraction analysis .
Advanced: How can in silico models predict the compound’s bioavailability for preclinical studies?
Answer:
- ADME prediction : Use SwissADME to calculate LogP (2.8), topological polar surface area (89 Ų), and gastrointestinal absorption (73%) .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s BioLuminate, identifying potential hydroxylation sites on the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
